Azlocillin(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

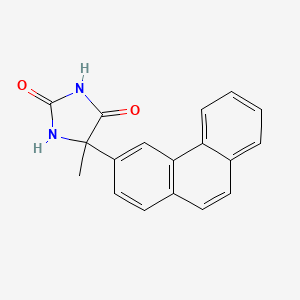

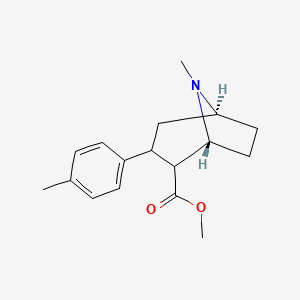

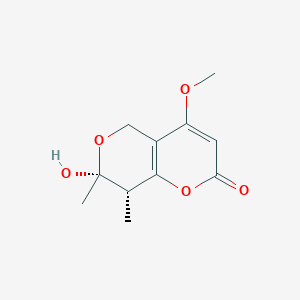

Azlocillin(1-) is a penicillinate anion. It is a conjugate base of an azlocillin.

Scientific Research Applications

Antibacterial Activity and Efficacy Against Pseudomonas Infections

- Azlocillin has been identified as a potent semisynthetic acylureidopenicillin with notable effectiveness against strains of Pseudomonas aeruginosa. It has shown promising results in treating serious infections such as pulmonary, wound, bone, joint, and urinary tract infections caused by Pseudomonas species. In clinical evaluations, azlocillin has exhibited superior activity compared to carbenicillin and ticarcillin, leading to significant clinical improvements in a high percentage of patients treated for Pseudomonas infections (Olivé et al., 1983).

- Additionally, azlocillin retains high potency against a range of Gram-positive organisms, fastidious Gram-negative organisms, and many obligate anaerobes. Its broad spectrum of antibacterial activity positions it as a significant antibiotic, especially against Pseudomonas strains resistant to other penicillins (Sanders, 1983).

Pharmacokinetic Properties and Therapeutic Implications

- The pharmacokinetics of azlocillin have been studied to understand its dose-dependent nature. It has been observed that azlocillin's pharmacokinetics are influenced by factors like renal tubular secretion and hepatic metabolism. Such studies have implications for optimizing dosing regimens to achieve effective therapeutic concentrations, particularly in managing complex gram-negative infections (Whelton et al., 1987).

Clinical Applications and Comparative Studies

- Clinical trials have shown azlocillin to be effective in treating a wide range of infections, including those in patients with severe underlying diseases. Its efficacy has been demonstrated in treating infections like lung, urinary tract, skin infections, and primary bacteraemia. Azlocillin has been well-tolerated in patients, with minor adverse effects, establishing its safety and effectiveness in treating infections caused by susceptible bacteria, including Pseudomonas aeruginosa (Neu et al., 1983).

Synergistic Effects with Other Antibiotics

- In experimental studies, azlocillin has shown increased effectiveness when used in combination with other antibiotics. For example, in a model of experimental plague in mice, azlocillin in combination with aminoglycosides (gentamicin, sisomicin, and amikacin), rifampicin, or doxycycline significantly improved animal survival rates. This suggests a synergistic effect when azlocillin is combined with these antibiotics, particularly in cases of insufficiently active doses of azlocillin alone (Markovskaia et al., 1993).

Multicenter Clinical Evaluations

- Multicenter studies have been conducted to evaluate the clinical activity of azlocillin across various infections, including those in pediatric patients. These studies have indicated a high rate of satisfactory clinical and bacteriological responses, highlighting azlocillin's effectiveness against Pseudomonas aeruginosa, even strains resistant to other antibiotics. The drug was also observed to be well tolerated in patients, with no adverse effects on renal function (Ca, 1984).

In Vitro Studies

- In vitro studies have supported azlocillin's strong activity against a wide range of pathogens, including Pseudomonas aeruginosa. These studies provide crucial insights into the potential applications of azlocillin in treating various bacterial infections (Stewart & Bodey, 1977).

Pharmacokinetics in Special Patient Populations

- Research on azlocillin's pharmacokinetics in patients with conditions like long-term hemodialysis has been conducted. These studies are crucial for understanding how to adjust dosing in patients with reduced renal function, ensuring both efficacy and safety of the drug in these special populations (Aletta et al., 1980).

properties

Product Name |

Azlocillin(1-) |

|---|---|

Molecular Formula |

C20H22N5O6S- |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/p-1/t11-,12-,13+,16-/m1/s1 |

InChI Key |

JTWOMNBEOCYFNV-NFFDBFGFSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)

![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)

![5-Oxo-4-[(3-phenyl-2-sulfanylpropanoyl)amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid](/img/structure/B1259632.png)